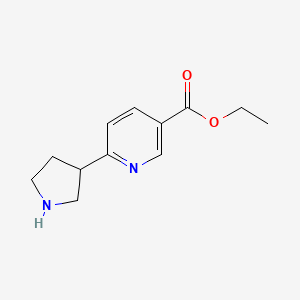
Ethyl 6-(pyrrolidin-3-YL)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(pyrrolidin-3-YL)nicotinate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of nicotinic acid, where the ethyl ester is substituted with a pyrrolidine ring at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-(pyrrolidin-3-YL)nicotinate can be synthesized through a reaction between pyrrolidine and ethyl 6-chloronicotinate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to around 60°C and stirred overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(pyrrolidin-3-YL)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, to the pyrrolidine or nicotinate moieties.
Applications De Recherche Scientifique
Ethyl 6-(pyrrolidin-3-YL)nicotinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals
Mécanisme D'action
The mechanism of action of Ethyl 6-(pyrrolidin-3-YL)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the nicotinate ester can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 6-(pyrrolidin-3-YL)nicotinate can be compared with other similar compounds, such as:
Ethyl 6-(pyrrolidin-1-YL)nicotinate: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring, which can affect its reactivity and biological activity.
Methyl 6-(pyrrolidin-1-YL)nicotinate: The methyl ester variant has different physicochemical properties, such as solubility and stability, which can influence its applications.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but have different functional groups, leading to diverse biological activities and applications.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
ethyl 6-pyrrolidin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-3-4-11(14-8-10)9-5-6-13-7-9/h3-4,8-9,13H,2,5-7H2,1H3 |
Clé InChI |
QKLSWAKEIFJZJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


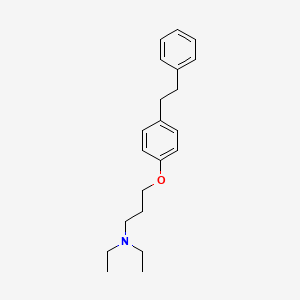

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
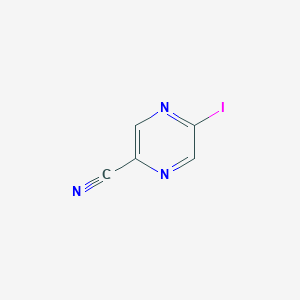

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
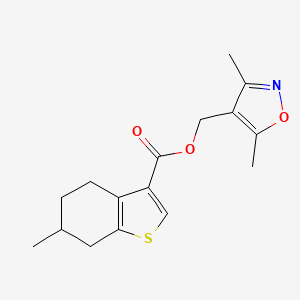
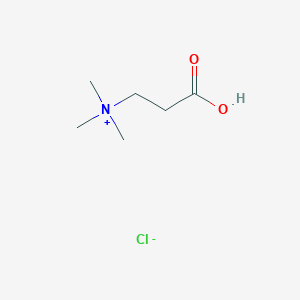
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)

